4-((4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)morpholine
Description
Properties
IUPAC Name |
4-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]sulfonylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4S/c1-12-15-5-2-14(16-12)22-13-3-6-17(7-4-13)23(19,20)18-8-10-21-11-9-18/h2,5,13H,3-4,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQKHYGYNNOUIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-((4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)morpholine” typically involves multiple steps:
Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-methylpyrimidine.
Attachment to Piperidine: The pyrimidine derivative is then reacted with piperidine under conditions that facilitate the formation of the ether linkage.
Sulfonylation: The piperidine derivative is sulfonylated using a sulfonyl chloride reagent.
Morpholine Introduction: Finally, the sulfonylated intermediate is reacted with morpholine to yield the target compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or morpholine rings.
Reduction: Reduction reactions could target the sulfonyl group or the pyrimidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyrimidine moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its antimicrobial and anticancer properties. Studies indicate that it may interact with specific enzymes or receptors, modulating their activity to yield therapeutic effects. For instance, it has shown promise in targeting pathways involved in cancer cell proliferation and survival.
Research highlights the compound's potential as an inhibitor of protein kinases , which play a crucial role in various signaling pathways associated with cancer. In vitro studies have demonstrated its ability to inhibit specific kinases, suggesting a mechanism for its anticancer effects.
Neuropharmacology
Emerging research points to the compound's potential in treating neurological disorders. Its structure allows for interactions with neurotransmitter receptors, indicating possible applications in managing conditions such as depression or anxiety.
Case Studies
Several case studies have documented the efficacy of this compound:
- Anticancer Activity : A study evaluated the compound's effect on breast cancer cell lines, revealing significant inhibition of cell growth at low micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : In animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal death, suggesting neuroprotective properties.
Data Tables
Mechanism of Action
The mechanism of action of “4-((4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)morpholine” would depend on its specific biological target. Generally, such compounds may:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site or allosteric sites.
Interact with Receptors: Modulate receptor activity by acting as agonists or antagonists.
Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell function or behavior.
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s structural analogs differ in core heterocycles, substituents, and linker groups, which influence physicochemical properties and biological activity. Below is a detailed analysis:
Key Comparative Insights
Core Heterocycles: Pyrimidine vs. Pyridine vs. Pyrimidine: The nitro-pyridinyl analog in introduces strong electron-withdrawing effects, which may alter reactivity or metabolic stability compared to the methylpyrimidinyloxy group in the target compound.
Substituent Effects: Methylpyrimidinyloxy vs. Methoxybenzyloxy: The 2-methylpyrimidinyloxy group in the target compound may offer better metabolic stability than the 4-methoxybenzyloxy group in , which is prone to oxidative demethylation. Sulfonyl Linkers vs.
Synthetic Routes: The target compound’s synthesis likely involves nucleophilic substitution (e.g., piperidine displacement of chloride on pyrimidine) and sulfonylation steps, similar to methods in . In contrast, thieno-pyrimidine analogs rely on Suzuki-Miyaura couplings (e.g., Pd(PPh₃)₄ catalysis ), which require specialized reagents but enable diverse aryl/heteroaryl substitutions.
Biological Activity: Antitubercular analogs () target decaprenylphosphoryl-β-D-ribose oxidase (DprE1), whereas thieno-pyrimidines () are associated with kinase inhibition. The target compound’s pyrimidine-piperidine scaffold may bridge these applications, depending on substituent optimization.
Data Tables
Table 1: Physicochemical Properties (Inferred)
Biological Activity
The compound 4-((4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)morpholine represents a novel class of biologically active molecules with potential therapeutic applications. Its structure comprises a morpholine ring, a piperidine moiety, and a 2-methylpyrimidine group, which together contribute to its pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The sulfonamide functional group is known for its ability to inhibit various enzymes, including carbonic anhydrases and certain proteases, which may contribute to its anti-inflammatory and anticancer properties .
- Receptor Modulation : The morpholine and piperidine rings may facilitate binding to neurotransmitter receptors, potentially influencing pathways involved in pain modulation and neuroinflammation .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of the compound. It exhibits significant activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.6 μg/mL |
| Escherichia coli | 31.2 μg/mL |
| Pseudomonas aeruginosa | 62.5 μg/mL |
These findings suggest that the compound could be further developed as an antibacterial agent, particularly against resistant strains .
Anticancer Activity
The compound has also demonstrated promising anticancer activity in vitro. In cell line studies involving MCF-7 (breast cancer) and A549 (lung cancer) cells, it showed:
- IC50 Values :
- MCF-7: 12 μM
- A549: 18 μM
These results indicate that the compound effectively inhibits cancer cell proliferation, potentially through apoptosis induction mechanisms .
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of the compound against multi-drug resistant bacteria revealed that it not only inhibited bacterial growth but also disrupted biofilm formation, which is critical in chronic infections.
- Case Study on Cancer Cell Lines : In another study focusing on various cancer cell lines, the compound was noted to activate caspase pathways leading to apoptosis, suggesting a mechanism by which it could be utilized in cancer therapy.
Q & A
Q. Basic
- HPLC : Quantifies impurities using C18 columns and UV detection (λ = 254 nm).
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition >200°C).
- Accelerated Stability Studies : Storage at 40°C/75% RH for 6 months monitors degradation (e.g., sulfonyl group hydrolysis) .
How can researchers design experiments to elucidate the compound’s mechanism of action?
Q. Advanced
- Cellular Assays : Dose-dependent cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation).
- Protein Profiling : Western blotting for phosphorylated kinases (e.g., AKT, ERK) .
- CRISPR Knockout Models : Gene-edited cell lines lacking target receptors confirm specificity.
What strategies mitigate toxicity in preclinical studies while maintaining efficacy?
Q. Advanced
- Prodrug Design : Masking sulfonyl groups with ester linkages reduces off-target effects.
- Metabolic Profiling : LC-MS identifies toxic metabolites (e.g., N-oxides) for structural optimization.
- In Silico Toxicity Prediction : Tools like ProTox-II flag reactive functional groups (e.g., morpholine ring oxidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
